1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC13382567
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O2 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 1-(1-methylindole-5-carbonyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H19N3O2/c1-18-7-4-12-10-13(2-3-14(12)18)16(21)19-8-5-11(6-9-19)15(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20) |
| Standard InChI Key | XJXHWJFAAQRPMN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N |
Introduction
Synthesis and Chemical Reactions
The synthesis of similar compounds typically involves reactions between indole and piperidine derivatives, often facilitated by bases like triethylamine in solvents such as acetone. Purification techniques like column chromatography are used to isolate the desired product.
| Step | Description |
|---|---|
| 1. Reaction Setup | Combine indole and piperidine derivatives with a base in a suitable solvent. |
| 2. Reaction Conditions | Control temperature and solvent choice to optimize yield and selectivity. |
| 3. Purification | Use techniques like column chromatography to isolate the product. |
Biological Activity and Potential Applications
While specific data on 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is scarce, related compounds often exhibit potential in neuropharmacology and medicinal chemistry. Modifications to the indole or piperidine components can significantly alter biological activity, suggesting that structure-function relationships are crucial for understanding their mechanisms.
| Application Area | Potential Use |
|---|---|
| Neuropharmacology | Psychoactive or pharmacological effects. |
| Medicinal Chemistry | Drug development for various therapeutic targets. |
Research Findings and Future Directions
Research on similar compounds indicates that they may interact with biological targets such as receptors or enzymes, though the exact mechanisms are not fully elucidated. Future studies should focus on elucidating these interactions and exploring the therapeutic potential of these compounds.
| Research Focus | Objective |
|---|---|
| Mechanism Elucidation | Understand how these compounds interact with biological targets. |
| Therapeutic Potential | Explore applications in drug development. |
Given the lack of specific information on 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide, further research is needed to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume